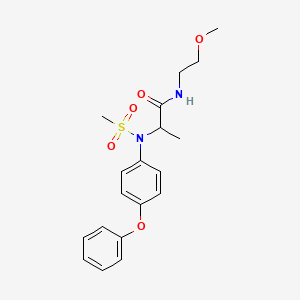
N-cyclopropyl-1'-(2,6-dimethylbenzoyl)-1,4'-bipiperidine-3-carboxamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to N-cyclopropyl-1'-(2,6-dimethylbenzoyl)-1,4'-bipiperidine-3-carboxamide typically involves multi-step chemical processes. For instance, 4-Amino-3,5-cyclopiperidine compounds with unsubstituted amino moieties were prepared via selective removal of protecting groups, indicating a complex synthesis pathway involving protection and deprotection steps (Vilsmaier et al., 1995). Additionally, cyclopropylcarboxamides related to cis-permethrin were synthesized from acid chloride and various arylamines, suggesting a versatile approach to synthesizing cyclopropyl compounds (Taylor et al., 1998).
Molecular Structure Analysis
X-ray crystallography and computational chemistry methods are commonly used to analyze the molecular structure of cyclopropyl compounds. The crystal structure of 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide indicated significant inhibitory activity against cancer cell lines, revealing the importance of molecular structure in determining biological activity (Lu et al., 2021).
Chemical Reactions and Properties
Cyclopropyl compounds undergo various chemical reactions, including Michael addition and cyclization, to afford diverse structures such as thiazoline-4-carboxylates (Nötzel et al., 2001). These reactions are crucial for the functionalization and further modification of the cyclopropyl core, expanding the utility of these compounds in synthesis.
Physical Properties Analysis
The physical properties of cyclopropyl compounds, such as solubility and melting points, are influenced by their molecular structure. For example, the crystal structure analysis of certain cyclopropyl derivatives provides insights into their solid-state arrangements, which can affect their physical properties and reactivity (Cativiela et al., 1995).
Chemical Properties Analysis
Cyclopropyl compounds exhibit a range of chemical properties, including reactivity towards nucleophiles and electrophiles, which can be exploited in synthetic chemistry. The ability of these compounds to undergo various chemical transformations allows for the synthesis of a wide array of derivatives with potential biological activities (Sriram et al., 2007).
Propiedades
IUPAC Name |
N-cyclopropyl-1-[1-(2,6-dimethylbenzoyl)piperidin-4-yl]piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33N3O2/c1-16-5-3-6-17(2)21(16)23(28)25-13-10-20(11-14-25)26-12-4-7-18(15-26)22(27)24-19-8-9-19/h3,5-6,18-20H,4,7-15H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUOVIOTZEPYDPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(=O)N2CCC(CC2)N3CCCC(C3)C(=O)NC4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-1'-(2,6-dimethylbenzoyl)-1,4'-bipiperidine-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[3-oxo-3-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4018419.png)
![N-(4-methylphenyl)-5-nitro-2-[(3-pyridinylmethyl)amino]benzamide](/img/structure/B4018434.png)

![2-(3-chlorophenyl)-1-methyl-2-oxoethyl 4-[(4-nitrobenzoyl)amino]benzoate](/img/structure/B4018451.png)

![4-(5-chloro-2-methoxyphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B4018462.png)
![N-(3-fluorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B4018471.png)


![N-(2,4-dimethylphenyl)-2-[(4-methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide](/img/structure/B4018494.png)


![N-{2-[(isopropylamino)carbonyl]phenyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B4018531.png)
